molecular formula C24H22N2 B2458590 4,5-dimethyl-1-(triphenylmethyl)-1H-imidazole CAS No. 23593-70-6

4,5-dimethyl-1-(triphenylmethyl)-1H-imidazole

Cat. No. B2458590
CAS RN: 23593-70-6
M. Wt: 338.454
InChI Key: PIFXUIIBYSDKKY-UHFFFAOYSA-N
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Description

4,5-dimethyl-1-(triphenylmethyl)-1H-imidazole, commonly referred to as 4,5-DM-TPI, is an organic compound belonging to the imidazole family. It is a white, crystalline solid with a melting point of 159-161 °C and a boiling point of 218-219 °C. 4,5-DM-TPI has a wide range of applications in scientific research and is used as a building block in organic synthesis. It has been studied extensively in the fields of biochemistry and physiology, and has been used in laboratory experiments to investigate the mechanisms of action of various biological processes.

Scientific Research Applications

4,5-DM-TPI has been used extensively in scientific research due to its unique properties. It has been used as a building block in organic synthesis, and has been used to synthesize a variety of compounds with pharmaceutical and biological applications. It has also been used in the study of various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways. Additionally, it has been used in laboratory experiments to investigate the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of 4,5-DM-TPI is not fully understood. However, it is known to interact with specific proteins and enzymes, and is thought to play a role in the regulation of various biochemical and physiological processes. In particular, it is known to interact with a variety of kinases, including protein kinase C, and is thought to play a role in the regulation of signal transduction pathways. Additionally, it has been shown to interact with the serotonin transporter, and is thought to play a role in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-DM-TPI are not fully understood. However, it has been shown to interact with a variety of proteins and enzymes, and is thought to play a role in the regulation of various biochemical and physiological processes. In particular, it has been shown to interact with a variety of kinases, and is thought to play a role in the regulation of signal transduction pathways. Additionally, it has been shown to interact with the serotonin transporter, and is thought to play a role in the regulation of serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

The use of 4,5-DM-TPI in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it ideal for use in a variety of experiments. However, it is important to note that 4,5-DM-TPI is a relatively weak inhibitor of many enzymes, and is not always suitable for use in experiments requiring the inhibition of specific enzymes. Additionally, it is not always suitable for use in experiments requiring the inhibition of specific proteins.

Future Directions

The future potential applications of 4,5-DM-TPI are vast. There is potential for further research into its biochemical and physiological effects, as well as its potential role in the regulation of various biochemical and physiological processes. Additionally, further research into its use as a building block in organic synthesis could yield new compounds with pharmaceutical and biological applications. Finally, further research into its use as an inhibitor of various enzymes and proteins could yield new insights into the regulation of various biochemical and physiological processes.

Synthesis Methods

4,5-DM-TPI can be synthesized from a variety of starting materials. The most common approach is to use 4,5-dimethyl-1-(triphenylmethyl) imidazole hydrochloride as the starting material. This can be synthesized from the reaction of 4,5-dimethyl-1-(triphenylmethyl) imidazole with hydrochloric acid. This reaction yields the corresponding hydrochloride salt, which can be purified by recrystallization. Other methods of synthesis involve the reaction of 4,5-dimethyl-1-(triphenylmethyl) imidazole with various reagents, such as bromine, hydrogen bromide, or sulfuric acid.

properties

IUPAC Name

4,5-dimethyl-1-tritylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2/c1-19-20(2)26(18-25-19)24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFXUIIBYSDKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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